molecular formula C20H12N2O5S B4935261 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione

5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4935261
M. Wt: 392.4 g/mol
InChI Key: GJVWTRBVQMFNAB-LDADJPATSA-N
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Description

5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione, also known as nitrofurazone, is a synthetic organic compound that has been extensively studied for its potential applications in various scientific fields. Nitrofurazone belongs to a class of compounds known as nitrofuran derivatives, which have been widely used as antimicrobial agents due to their broad-spectrum activity against a variety of microorganisms.

Mechanism of Action

The mechanism of action of 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee is not fully understood, but it is believed to involve the inhibition of bacterial DNA synthesis and the generation of reactive oxygen species that damage bacterial membranes and proteins. Nitrofurazone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Nitrofurazone has been shown to have a variety of biochemical and physiological effects, including antimicrobial activity against a wide range of bacteria, fungi, and protozoa. Nitrofurazone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee has been investigated for its potential use in wound healing and cancer therapy due to its ability to promote cell proliferation and inhibit cell migration.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee is its broad-spectrum antimicrobial activity, which makes it useful for a variety of applications in medicine, agriculture, and environmental science. However, 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee has some limitations in laboratory experiments, including its potential toxicity to mammalian cells and its tendency to degrade over time.

Future Directions

There are several future directions for research on 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee, including the development of new synthesis methods to improve yield and purity, the investigation of its potential use in wound healing and cancer therapy, and the exploration of its impact on aquatic ecosystems and soil microbiota. Additionally, further research is needed to fully understand the mechanism of action of 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee can be achieved through several methods, including the reaction of 5-nitro-2-furaldehyde with thiourea followed by cyclization, or the reaction of 2,4-dinitrophenylhydrazine with 2-phenyl-3-thiohydantoin. These methods have been optimized to produce high yields of 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee with high purity.

Scientific Research Applications

Nitrofurazone has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and environmental science. In medicine, 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee has been investigated for its antimicrobial and anti-inflammatory properties, as well as its potential use in wound healing and cancer therapy. In agriculture, 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee has been studied for its ability to control bacterial and fungal infections in crops, as well as its potential use as a growth promoter in livestock. In environmental science, 5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dionee has been investigated for its potential impact on aquatic ecosystems and its ability to degrade in soil and water.

Properties

IUPAC Name

(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5S/c23-19-18(28-20(24)21(19)14-6-2-1-3-7-14)12-16-9-10-17(27-16)13-5-4-8-15(11-13)22(25)26/h1-12H/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVWTRBVQMFNAB-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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